molecular formula C9H12BrNO B1527862 2-(2-Amino-3-bromophenyl)propan-2-ol CAS No. 1803605-28-8

2-(2-Amino-3-bromophenyl)propan-2-ol

Cat. No.: B1527862
CAS No.: 1803605-28-8
M. Wt: 230.1 g/mol
InChI Key: ZKQIBMPUZPSPOA-UHFFFAOYSA-N
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Description

2-(2-Amino-3-bromophenyl)propan-2-ol (CAS: 1803605-28-8) is a brominated aromatic alcohol with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.1 g/mol. Its IUPAC name reflects the substitution pattern: an amino group at position 2 and a bromine atom at position 3 on the phenyl ring, with a propan-2-ol backbone. The compound is commercially available as a powder at room temperature, though safety data remain unspecified .

Properties

IUPAC Name

2-(2-amino-3-bromophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQIBMPUZPSPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(2-Amino-3-bromophenyl)propan-2-ol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Amino-3-bromophenyl)propan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound 1803605-28-8 C₉H₁₂BrNO 230.1 -NH₂ (C2), -Br (C3) Pharmaceutical intermediate
2-(6-Bromo-2,3-difluorophenyl)propan-2-ol Not provided C₉H₈BrF₂O 261.07 -Br (C6), -F (C2, C3) Synthesized via BuLi/THF at -78°C; molar ratio 1:5 with non-brominated analog
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol 1323966-28-4 C₉H₁₁ClFNO 215.65 -NH₂ (C2), -Cl (C2), -F (C6) Propan-1-ol backbone; halogen diversity
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol 1247159-59-6 C₁₀H₁₃BrNO₂ 260.13 -NH₂ (C3), -Br (C5), -OCH₃ (C2) Methoxy group enhances lipophilicity
2-(5-Bromo-2-methoxyphenyl)propan-2-ol 338385-91-4 C₁₀H₁₃BrO₂ 245.12 -OCH₃ (C2), -Br (C5) Lacks amino group; methoxy substitution alters electronic profile

Key Differences and Implications

Halogen Type and Position: The bromine atom in this compound (C3) contrasts with 2-(6-Bromo-2,3-difluorophenyl)propan-2-ol, where bromine is at C6 alongside fluorine atoms . Fluorine’s electronegativity increases reactivity in electrophilic substitutions compared to bromine. 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol combines chlorine and fluorine, which may enhance metabolic stability in drug design compared to bromine .

In 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol, the amino group at C3 and methoxy at C2 create steric and electronic effects distinct from the C2 amino group in the target compound .

Hydroxyl Group Position: Propan-1-ol derivatives (e.g., 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol) have hydroxyl groups at the terminal carbon, altering molecular polarity and hydrogen-bonding capacity compared to propan-2-ol analogs .

Research and Application Gaps

  • Limited pharmacological data exist for the target compound, whereas analogs like 2-(6-Bromo-2,3-difluorophenyl)propan-2-ol are studied in lithiation reactions but lack biological testing .
  • Methoxy-containing derivatives (e.g., CAS 338385-91-4) are explored in synthetic routes but require further evaluation for bioactivity .

Biological Activity

2-(2-Amino-3-bromophenyl)propan-2-ol, a compound with a notable structural complexity, has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, including data tables and case studies that illustrate its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C10H12BrN, with a molecular weight of approximately 230.10 g/mol. The presence of the bromine atom in the phenyl group contributes to its unique chemical behavior and potential biological interactions. Its chirality allows for the existence of enantiomers, which may exhibit different biological activities.

Interaction with Enzymes

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are crucial in the metabolism of xenobiotics and endogenous compounds. These interactions can lead to enzyme inhibition or modulation, affecting metabolic pathways significantly.

Cellular Effects

The compound influences several cellular processes by modulating signaling pathways and gene expression. It has been shown to affect genes involved in oxidative stress response and apoptosis, indicating its potential role in therapeutic applications related to cancer and neurodegenerative diseases.

At a molecular level, this compound can bind to specific biomolecules, leading to either inhibition or activation of enzyme activity. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, thereby altering the metabolism of other compounds. Additionally, it may influence gene expression through interactions with transcription factors and regulatory proteins.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The mechanisms involved apoptosis induction and disruption of cellular metabolism.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting disease-related enzymes or activating beneficial receptors.
  • Neuropharmacological Effects : Studies have indicated that this compound could enhance neurotransmitter uptake (dopamine and norepinephrine), contributing to its antidepressant effects. It has shown higher potency than some existing treatments in animal models .

Data Tables

Biological Activity Cell Line/Target Effect Observed Reference
CytotoxicityMDA-MB-231Induced apoptosis
Enzyme InhibitionCytochrome P450Altered metabolism
Neurotransmitter UptakeDopamine TransporterIncreased uptake

Preparation Methods

Mannich-Type Reaction Starting from 2-Bromophenylacetone

  • Methodology : A classical Mannich reaction involves reacting 2-bromophenylacetone with formaldehyde and ammonium chloride in refluxing ethanol to introduce the amino and hydroxyl functionalities simultaneously, yielding this compound.
  • Considerations : The bromine substituent at the 3-position causes steric hindrance that can slow the Michael-type addition step. Optimization of reaction time (6–12 hours) and the use of polar aprotic solvents like dimethylformamide (DMF) improve the yield and selectivity.
  • Validation : Reaction progress is monitored by thin-layer chromatography (TLC), and final product purity is confirmed by high-performance liquid chromatography (HPLC) with >95% purity and proton/carbon nuclear magnetic resonance (NMR) spectroscopy, showing characteristic signals (e.g., δ ~3.5 ppm for the CHOH proton).

Reduction of 3-Bromo-β-Nitrostyrene Intermediates

  • Stepwise Synthesis : Starting from 3-bromobenzaldehyde, condensation with nitromethane forms 3-bromo-β-nitrostyrene. Subsequent reduction with sodium borohydride or catalytic hydrogenation converts the nitroalkene to the corresponding amino alcohol.
  • Hydrolysis and Salt Formation : The amino alcohol intermediate is hydrolyzed and treated with hydrochloric acid to form the hydrochloride salt of 3-amino-3-(3-bromophenyl)propan-1-ol, a close analog structurally related to the target compound.
  • Industrial Adaptation : This route is scalable and often employed in continuous flow reactors for consistent quality and yield.

Grignard Addition to 2-Bromobenzoate Esters

  • Reaction Conditions : Methyl 2-bromobenzoate is reacted with methylmagnesium bromide in tetrahydrofuran (THF) at low temperature (ice bath, ~0°C to room temperature). The reaction mixture is then quenched with aqueous hydrochloric acid at pH 5–6.
  • Yield : This method yields 2-(2-bromophenyl)-2-propanol with high efficiency (~98.2% yield).
  • Workup : The product is extracted with methyl tert-butyl ether (MTBE), washed with sodium bicarbonate solution, dried, filtered, and concentrated to obtain the solid product.
  • Note : While this route produces the 2-(2-bromophenyl)-2-propanol without the amino group, it serves as a key intermediate for further amination steps to produce the target amino alcohol.

Chiral Resolution and Enantiomeric Purification

  • Chiral Synthesis : The compound’s enantiomeric purity is critical. After synthesis of the racemic mixture, chiral resolution is achieved by crystallization with chiral acids or enzymatic resolution.
  • Industrial Methods : Large-scale production employs optimized catalysts and continuous flow systems to enhance stereoselectivity and yield.
  • Analytical Techniques : Chiral high-performance liquid chromatography (HPLC) using Chiralpak® columns and X-ray crystallography are employed to confirm stereochemical purity and absolute configuration.

Catalytic and Palladium-Mediated Coupling Methods

  • A palladium-catalyzed coupling reaction involving vinyl alcohol derivatives and bromo alcohols in the presence of ligands such as tri-o-tolylphosphine and bases like N,N-dicyclohexylmethylamine has been reported.
  • Reaction temperatures are typically around 100–120°C with reaction times of 6 hours or more.
  • Post-reaction, glycolic acid is added, and crystallization is induced by slow addition of water at elevated temperatures (~55°C).
  • This method achieves yields around 82% and provides a route to oxoalcohol intermediates that can be converted to the target amino alcohol.

Summary Table of Preparation Methods

Methodology Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Mannich Reaction 2-Bromophenylacetone Formaldehyde, ammonium chloride, reflux ethanol ~70-85* Requires optimization due to steric hindrance; chiral resolution needed
Nitroalkene Reduction 3-Bromobenzaldehyde + nitromethane NaBH4 or catalytic hydrogenation, HCl quench ~75-90* Produces hydrochloride salt; scalable in continuous flow reactors
Grignard Addition to Methyl 2-bromobenzoate Methyl 2-bromobenzoate, MeMgBr THF, 0°C to RT, HCl quench, MTBE extraction 98.2 Produces 2-(2-bromophenyl)-2-propanol intermediate
Pd-Catalyzed Coupling Vinyl alcohol derivative + bromo alcohol Pd catalyst, tri-o-tolylphosphine, DBU, 100-120°C 82 Provides oxoalcohol intermediate; requires crystallization and purification

*Yields are approximate and depend on reaction scale and optimization.

Research Findings and Optimization Notes

  • Steric Effects : The bromine substituent at the 3-position imposes steric hindrance that can reduce reaction rates in nucleophilic additions and Mannich-type reactions, necessitating longer reaction times or alternative solvents.
  • Protection/Deprotection : Amino groups are often protected during intermediate steps to improve yields and facilitate purification, using standard amino-protecting groups as described in Greene’s Protective Groups in Organic Synthesis.
  • pH Control : For reactions involving amine formation or salt precipitation, careful pH adjustment (typically pH 5–6) is critical for optimal isolation and purity.
  • Temperature Control : Reaction temperatures vary from 0°C to 150°C depending on the step, with elevated temperatures favoring coupling reactions and mild conditions preferred for sensitive intermediates.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(2-Amino-3-bromophenyl)propan-2-ol, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Bromination of a phenylpropan-2-ol precursor (e.g., benzophenone derivatives) using brominating agents like Br₂ or NBS (N-bromosuccinimide) under controlled pH and temperature .
  • Step 2 : Introduction of the amino group via nucleophilic substitution or reductive amination. For example, NH₃ or alkylamines may replace a leaving group (e.g., halide) at the 2-position of the phenyl ring.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
    • Critical Parameters :
  • Temperature control during bromination prevents polybromination byproducts.
  • Solvent polarity (e.g., DMF vs. THF) affects substitution efficiency for amino group incorporation .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

  • Core Techniques :

  • NMR : ¹H/¹³C NMR identifies Br and NH₂ substituent positions via coupling patterns (e.g., para vs. ortho splitting) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₉H₁₁BrN₂O; theoretical MW: 255.07 g/mol) and detects isotopic patterns from bromine .
  • HPLC : Quantifies purity and detects polar byproducts (e.g., hydroxylated derivatives) .
    • Challenges : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. How do substituents (Br, NH₂) influence the compound’s physicochemical properties compared to analogs?

  • Comparative Data :

Property2-(2-Amino-3-Br-phenyl)propan-2-ol2-(2-Br-phenyl)propan-2-ol 2-(2-Cl-phenyl)propan-2-ol
Solubility (H₂O)Low (sparingly soluble)LowLow
Reactivity (SNAr)High (NH₂ activates ring)Moderate (Br deactivates)Low (Cl deactivates)
Boiling Point (°C)~215 (estimated)210–220190–200
  • Key Insight : The amino group enhances nucleophilic aromatic substitution (SNAr) reactivity due to electron-donating effects, unlike halogens .

Advanced Research Questions

Q. How does the compound behave in substitution reactions, and what role do the Br and NH₂ groups play?

  • Mechanistic Insights :

  • Br as Leaving Group : Under basic conditions (e.g., K₂CO₃/DMF), Br undergoes SNAr displacement with nucleophiles (e.g., amines, thiols) .
  • NH₂ as Directing Group : The amino group ortho to Br enhances ring activation, enabling regioselective functionalization at the 3-position .
    • Case Study : Reaction with NaN₃ yields 2-(2-Amino-3-azidophenyl)propan-2-ol, a precursor for click chemistry applications .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Troubleshooting Workflow :

  • Step 1 : Validate computational models (e.g., DFT) against experimental NMR shifts. Discrepancies may arise from solvent effects or tautomerism.
  • Step 2 : Use deuterated solvents (e.g., DMSO-d₆) to suppress proton exchange broadening in NH₂ groups .
  • Step 3 : Compare with structurally similar compounds (e.g., 2-(2-Br-phenyl)propan-2-ol ) to isolate substituent-specific effects.

Q. What is the compound’s biological activity profile, and how does the NH₂ group modulate target interactions?

  • Hypothesis-Driven Approach :

  • Enzyme Inhibition : The NH₂ group may form hydrogen bonds with catalytic residues (e.g., in kinases or proteases), as seen in aminopropanol derivatives .
  • Metabolic Stability : Comparative studies with non-amino analogs (e.g., 2-(2-Br-phenyl)propan-2-ol ) can assess NH₂’s impact on oxidative metabolism.
    • Experimental Design :
  • In vitro Assays : Screen against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates.
  • Molecular Docking : Model interactions using crystal structures of homologous proteins (e.g., PDB: 3TZS) to predict binding modes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-Amino-3-bromophenyl)propan-2-ol
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2-(2-Amino-3-bromophenyl)propan-2-ol

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